3-Chloro-5-fluorobenzylboronic Acid Pinacol Ester
Description
2-[(3-chloro-5-fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Properties
Molecular Formula |
C13H17BClFO2 |
|---|---|
Molecular Weight |
270.54 g/mol |
IUPAC Name |
2-[(3-chloro-5-fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BClFO2/c1-12(2)13(3,4)18-14(17-12)8-9-5-10(15)7-11(16)6-9/h5-7H,8H2,1-4H3 |
InChI Key |
USQAMSIEFYVVQY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC(=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chloro-5-fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-5-fluorobenzyl chloride with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is heated to reflux, and the product is purified by column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve crystallization or distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chloro-5-fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere, and at elevated temperatures (50-100°C).
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-[(3-chloro-5-fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the synthesis of complex organic molecules. Its applications include:
Chemistry: Used in the synthesis of biaryl compounds, which are key intermediates in the production of pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive molecules and probes for biological studies.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of organic materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-[(3-chloro-5-fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane
- 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-[(3-chloro-5-fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. These substituents enhance the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent in organic synthesis.
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